Cas no 2679817-51-5 (rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid)

rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid structure
2679817-51-5 structure
商品名:rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid
CAS番号:2679817-51-5
MF:C13H13N3O3S
メガワット:291.325621366501
CID:5629977
PubChem ID:165922713

rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • 2679817-51-5
    • EN300-28288429
    • rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid
    • インチ: 1S/C13H13N3O3S/c1-7(17)16-9(13(18)19)5-8-11(15-6-14-8)12(16)10-3-2-4-20-10/h2-4,6,9,12H,5H2,1H3,(H,14,15)(H,18,19)/t9-,12-/m0/s1
    • InChIKey: YCBCSNHMXGLKEY-CABZTGNLSA-N
    • ほほえんだ: S1C=CC=C1[C@H]1C2=C(C[C@@H](C(=O)O)N1C(C)=O)NC=N2

計算された属性

  • せいみつぶんしりょう: 291.06776246g/mol
  • どういたいしつりょう: 291.06776246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28288429-0.1g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
0.1g
$715.0 2025-03-19
Enamine
EN300-28288429-0.05g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
0.05g
$683.0 2025-03-19
Enamine
EN300-28288429-5g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5
5g
$2360.0 2023-09-08
Enamine
EN300-28288429-1.0g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
1.0g
$813.0 2025-03-19
Enamine
EN300-28288429-10.0g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
10.0g
$3500.0 2025-03-19
Enamine
EN300-28288429-0.25g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
0.25g
$748.0 2025-03-19
Enamine
EN300-28288429-2.5g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
2.5g
$1594.0 2025-03-19
Enamine
EN300-28288429-0.5g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
0.5g
$781.0 2025-03-19
Enamine
EN300-28288429-5.0g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5 95.0%
5.0g
$2360.0 2025-03-19
Enamine
EN300-28288429-1g
rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
2679817-51-5
1g
$813.0 2023-09-08

rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid 関連文献

rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acidに関する追加情報

rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 2679817-51-5)

The compound rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 2679817-51-5) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in drug design. The CAS number 2679817-51-5 uniquely identifies this compound in chemical databases worldwide.

The structure of this compound is characterized by a fused imidazo[4,5-c]pyridine ring system with specific stereochemistry at positions 4R and 6S. The presence of an acetyl group at position 5 and a thiophene moiety at position 4 introduces unique electronic and steric properties that are critical for its biological activity. The carboxylic acid group at position 6 further enhances the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The thiophene ring system has been shown to contribute significantly to the molecule's ability to cross the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) drug development. Additionally, the stereochemistry at positions 4R and 6S plays a crucial role in determining the compound's pharmacokinetic properties and bioavailability.

Research into the synthesis of rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has focused on optimizing the reaction conditions to achieve high yields and enantioselectivity. Advanced techniques such as asymmetric catalysis and stereoselective coupling reactions have been employed to construct the imidazo[4,5-c]pyridine core with the desired stereochemistry. These methods have significantly improved the scalability of the synthesis process for potential clinical applications.

In terms of pharmacological activity, this compound has demonstrated potent inhibitory effects on enzymes associated with inflammation and oxidative stress. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes and modulate nuclear factor-kappa B (NF-kB) signaling pathways. These properties make it a strong candidate for anti-inflammatory and antioxidant therapies.

Furthermore, recent computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various protein targets. These studies have revealed that the acetyl group at position 5 acts as a key determinant in stabilizing interactions within enzyme active sites. The thiophene moiety at position 4 contributes to hydrophobic interactions that enhance binding affinity.

The carboxylic acid group at position 6 has also been implicated in hydrogen bonding interactions that are critical for maintaining the compound's bioactivity. This functional group can potentially be modified to further optimize pharmacokinetic properties such as solubility and metabolic stability.

In conclusion, rac-(4R,6S)-5-acetyl-4-(thiophen-2-yl)-1H,4H

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